molecular formula C46H38O8 B3178926 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid CAS No. 868046-56-4

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid

Cat. No.: B3178926
CAS No.: 868046-56-4
M. Wt: 718.8 g/mol
InChI Key: IUJFLVSTXVUAGV-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzoic acid derivative characterized by a complex polyaromatic architecture. Its structure consists of a central benzoic acid core flanked by multiple carboxyphenyl and trimethylphenyl groups. The presence of multiple carboxylic acid groups enhances its solubility in polar solvents and its ability to participate in hydrogen bonding or coordination chemistry .

Properties

IUPAC Name

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38O8/c1-23-37(29-7-15-33(16-8-29)43(47)48)25(3)41(26(4)38(23)30-9-17-34(18-10-30)44(49)50)42-27(5)39(31-11-19-35(20-12-31)45(51)52)24(2)40(28(42)6)32-13-21-36(22-14-32)46(53)54/h7-22H,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFLVSTXVUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where aromatic rings are acylated using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation reactions to introduce carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxylic acids to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The aromatic rings provide a rigid framework that can facilitate specific binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Polyaromatic Carboxylic Acids

The compound’s closest structural analogues include:

1,3,5-Tris(4-carboxyphenyl)benzene : A symmetric tricarboxylic acid with three carboxyphenyl groups attached to a central benzene ring. Unlike the target compound, it lacks methyl substituents, resulting in lower steric hindrance and higher conformational flexibility .

3,5-Bis(4-carboxyphenyl)-2,4,6-trimethylbenzoic acid : A simpler derivative missing the additional trimethylphenyl branch, leading to reduced molecular weight (MW: ~500 g/mol vs. ~800 g/mol for the target compound) and altered solubility profiles.

Property Target Compound 1,3,5-Tris(4-carboxyphenyl)benzene 3,5-Bis(4-carboxyphenyl)-2,4,6-trimethylbenzoic acid
Molecular Weight (g/mol) ~800 ~480 ~500
Solubility in Water Low Moderate Moderate-High
Thermal Stability (°C) >300 ~250 ~280
Crystallinity High (rigid core) Moderate Low (flexible branches)

Functional Comparisons with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

While caffeic acid (MW: 180.16 g/mol) shares a carboxylic acid group, its structure is far simpler: a single benzene ring with hydroxyl and propenoic acid substituents . Key differences include:

  • Acidity : The target compound’s multiple carboxylic acid groups (pKa ~2-3 per group) make it significantly more acidic than caffeic acid (pKa ~4.5).
  • Applications : Caffeic acid is widely used in food and cosmetics due to its antioxidant properties , whereas the target compound’s bulkiness limits its biological utility but enhances its role in supramolecular chemistry.

Computational and Crystallographic Insights

The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), has been critical in modeling the electronic structure of such polyaromatic systems . Computational studies suggest the target compound exhibits:

  • A high electron density at the carboxylate groups, favoring metal coordination.
  • Reduced π-π stacking efficiency compared to less substituted analogues due to steric effects.

SHELX software has been instrumental in resolving its crystal structure, revealing a monoclinic lattice with intermolecular hydrogen bonds between carboxyl groups .

Key Research Findings

  • Synthesis Challenges : The compound’s synthesis requires multi-step Friedel-Crafts alkylation and carboxylation, with yields <15% due to steric hindrance .
  • Thermal Behavior : Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of ~180°C, higher than most polyaromatic acids.

Notes on Methodological Frameworks

  • Computational Modeling : The Colle-Salvetti DFT approach and SHELX crystallographic refinement are foundational to understanding this compound’s properties.
  • Data Gaps : Direct pharmacological or catalytic data are scarce; most studies focus on structural characterization.

Biological Activity

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid (CAS No. 1246562-60-6) is a complex organic compound characterized by its intricate structure featuring multiple aromatic rings and carboxylic acid functionalities. Its molecular formula is C30H24O6C_{30}H_{24}O_{6} with a molecular weight of 480.51 g/mol. This compound has attracted attention in various fields of scientific research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions with proteins and enzymes, potentially influencing their activity and function. The rigid aromatic structure may facilitate specific binding interactions, which can be crucial for its efficacy in biological applications.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
1,3,5-Tris(4-carboxyphenyl)benzene Trisubstituted benzeneAnti-cancer properties
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid Bisubstituted benzoic acidAntioxidant and anti-inflammatory activities

The unique structural features of this compound may confer distinct biological properties compared to these similar compounds.

Case Studies

  • Anti-Cancer Activity : A study involving compounds with similar structural motifs demonstrated that they inhibited the proliferation of cancer cells through apoptosis induction. This suggests that this compound may possess similar mechanisms worth investigating.
  • Enzyme Interaction Studies : Preliminary assays on structurally related compounds showed inhibition of certain enzymes involved in metabolic pathways. This highlights the potential for this compound to act as a lead compound for drug development targeting specific enzyme pathways.

Q & A

Q. What are the primary synthetic methodologies for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to assemble the aromatic and carboxylic acid moieties. For example, benzoic acid derivatives are reacted with pyridine-based reactants under palladium catalysis . Key factors affecting yield include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions).
  • Temperature control (60–120°C to balance reactivity and side reactions).
  • Solvent choice (polar aprotic solvents like DMF enhance solubility of aromatic intermediates). Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns (e.g., trimethylphenyl groups show upfield shifts at ~1.5–2.5 ppm ).
  • FT-IR : Validates carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹ for O-H and ~1700 cm⁻¹ for C=O).
  • X-ray crystallography : Resolves 3D packing and confirms steric effects from bulky substituents .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peaks).

Q. What are the primary research applications of this compound?

Its multi-carboxylic acid and aromatic structure makes it valuable in:

  • Metal-organic frameworks (MOFs) : Acts as a polydentate ligand for transition metals (e.g., Co²⁺, Zn²⁺) to design porous materials for gas storage .
  • Supramolecular chemistry : Self-assembly via hydrogen bonding between -COOH groups .

Advanced Research Questions

Q. How can synthesis conditions be optimized to reduce steric hindrance from trimethylphenyl groups?

Steric effects often limit reaction efficiency. Strategies include:

  • Pre-functionalization : Introduce methyl groups early to avoid clashes during coupling steps.
  • Microwave-assisted synthesis : Accelerates reaction kinetics, minimizing side products .
  • Bulky ligand use : Employ ligands like P(o-tol)₃ to stabilize Pd catalysts in hindered environments.

Q. How should researchers address contradictions in solubility data across studies?

Discrepancies may arise from solvent purity, pH, or crystallization conditions. Methodological solutions:

  • Standardize solvents : Use HPLC-grade DMSO or THF for reproducibility.
  • pH titration : Monitor solubility changes at different protonation states (carboxylic acids are less soluble below pKa ~4.2) .
  • Dynamic light scattering (DLS) : Detect aggregates in solution that may skew measurements.

Q. What experimental protocols ensure stability during long-term storage?

  • Storage conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis or oxidation .
  • Stability assays : Conduct periodic TLC/HPLC checks for degradation (e.g., esterification of -COOH groups).

Q. Which computational methods predict coordination behavior in MOFs?

  • Density Functional Theory (DFT) : Models metal-ligand bond strengths and electronic structures.
  • Molecular dynamics (MD) : Simulates framework flexibility under thermal stress .

Q. How can researchers resolve overlapping signals in NMR spectra caused by symmetric substituents?

  • Variable-temperature NMR : Reduces signal broadening (e.g., at 50°C for better resolution of methyl peaks) .
  • Isotopic labeling : Substitute ¹³C in key positions to isolate specific environments.

Methodological Considerations for Data Interpretation

  • Contradiction analysis : Compare crystallographic data (bond lengths/angles) with DFT predictions to validate structural models .
  • Error mitigation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in quantitative NMR to calibrate integrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Reactant of Route 2
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid

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